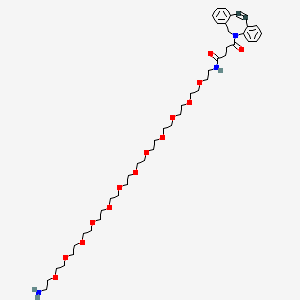
DBCO-PEG12-amine TFA salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG12-amine is a compound that combines dibenzylcyclooctyne (DBCO) and polyethylene glycol (PEG) with an amine group. This compound is widely used in copper-free click chemistry reactions due to its bioorthogonal properties, meaning it can react in biological systems without interfering with normal biochemical processes . The hydrophilic PEG spacer increases the water solubility of the compound, making it suitable for various applications in research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG12-amine involves the conjugation of DBCO with PEG and an amine groupThe final step involves the attachment of the amine group to the PEG chain . The reaction conditions often include the use of organic solvents such as methylene chloride, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF), and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of DBCO-PEG12-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is typically purified using chromatography techniques to ensure high purity levels suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG12-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Reagents: Common reagents include azides for click chemistry reactions and carboxylic acids or activated esters for amide bond formation
Conditions: Reactions are typically carried out in organic solvents under inert atmospheres.
Major Products
The major products formed from these reactions include triazole-linked conjugates and amide-linked conjugates, which are used in various bioconjugation applications .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG12-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry reactions
Biology: Employed in labeling and tracking biomolecules in live cells due to its bioorthogonal properties
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of DBCO-PEG12-amine involves the bioorthogonal reaction between the DBCO group and azides. This reaction forms a stable triazole linkage without the need for a copper catalyst, preventing potential damage to cells or proteins . The amine group allows for further functionalization through amide bond formation with carboxylic acids or activated esters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-PEG12-amine but with a shorter PEG spacer.
DBCO-PEG12-TFP ester: Contains a tetrafluorophenyl (TFP) ester instead of an amine group.
DBCO-NH-PEG12-amine: Another variant with similar properties.
Uniqueness
DBCO-PEG12-amine is unique due to its long PEG spacer, which enhances its water solubility and reduces steric hindrance in bioconjugation reactions. This makes it particularly suitable for applications requiring high solubility and minimal interference with biological processes .
Eigenschaften
Molekularformel |
C45H69N3O14 |
|---|---|
Molekulargewicht |
876.0 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C45H69N3O14/c46-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-47-44(49)11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49) |
InChI-Schlüssel |
SLYZCZRDLYGVGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
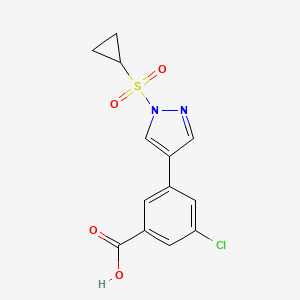
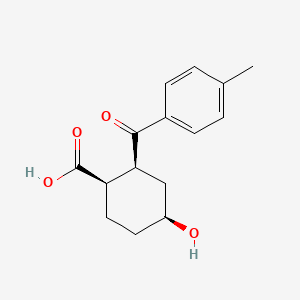


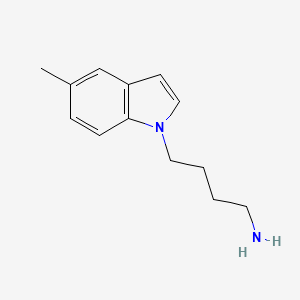
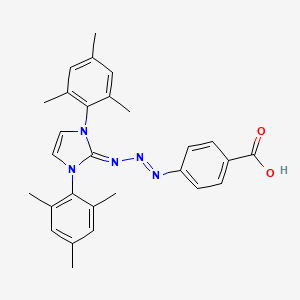
![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)
![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)
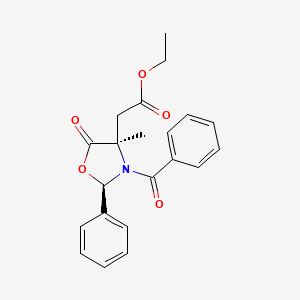
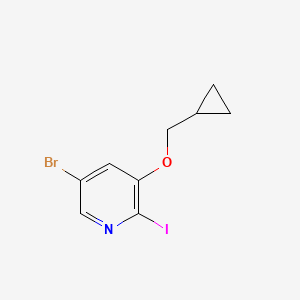

![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
